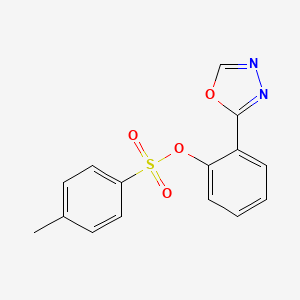

2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C15H12N2O4S . It has a molecular weight of 316.33 . This compound is part of the oxadiazole family, which is known for its wide range of biological activities .

Synthesis Analysis

The synthesis of oxadiazole compounds involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . In one study, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature .Molecular Structure Analysis

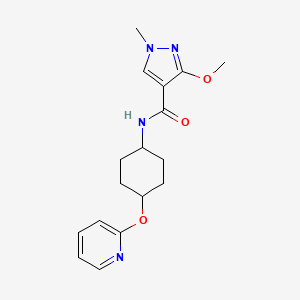

The molecular structure of “this compound” includes a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole compounds include cyclization, nucleophilic alkylation, and the formation of Schiff’s bases . The reaction is monitored by thin layer chromatography in a toluene–acetone solvent system .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 316.33 . Further details about its melting point, boiling point, and density are not available in the retrieved sources.科学的研究の応用

Anticancer Activity

One study involved the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing moderate to excellent anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) compared to the reference drug etoposide (Ravinaik et al., 2021).

Antimicrobial Activity

Research on the synthesis, characterization, and evaluation of the antimicrobial activity of compounds containing 1,3,4-oxadiazole derivatives has been conducted. These studies demonstrate the potential of these compounds against various bacterial strains, indicating their significance in developing new antimicrobial agents. Compounds synthesized from cinnamic acid showed promising activity against both Gram-positive and Gram-negative bacteria compared to commercial antibiotics like gentamycin (Rahmouni & Othman, 2019). Another study highlighted the antimicrobial properties of synthesized 1,3,4-oxadiazole derivatives against fifteen different bacteria and the Leishmania major species, with findings indicating low to high activity levels (Ustabaş et al., 2020).

Material Science Applications

Compounds containing 1,3,4-oxadiazole fluorophores have been synthesized and characterized for their mesomorphic behavior and photo-luminescent properties, showing potential applications in liquid crystals and organic light-emitting diodes (OLEDs). These compounds exhibited cholesteric and nematic mesophases with wide temperature ranges, alongside intense absorption bands and strong blue fluorescence emissions, indicating their utility in material science and photoluminescence applications (Han et al., 2010).

作用機序

Target of Action

Compounds with a similar oxadiazole structure have been reported to exhibit promising anticancer activity . They are known to inhibit the Epidermal Growth Factor Receptor (EGFR) enzyme , which plays a critical role in cell cycle regulation and is a validated target for most anticancer drugs .

Mode of Action

Oxadiazole derivatives are known to interact with their targets through hydrogen bonding . The nitrogen and oxygen atoms in the oxadiazole ring act as hydrogen bond acceptors, contributing to the binding affinity of these compounds .

Biochemical Pathways

Inhibition of egfr can lead to disruption of several downstream signaling pathways involved in cell proliferation, survival, and differentiation .

Result of Action

Inhibition of egfr by similar compounds has been associated with substantial anticancer efficacy .

将来の方向性

The oxadiazole family of compounds, including “2-(1,3,4-Oxadiazol-2-yl)phenyl 4-methylbenzenesulfonate”, has shown promising results in various fields, particularly in medicinal chemistry . Future research could focus on exploring the potential of these compounds in different therapeutic applications, as well as improving their synthesis methods .

生化学分析

Cellular Effects

Oxadiazole derivatives have been reported to exhibit promising anticancer activity . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

[2-(1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-11-6-8-12(9-7-11)22(18,19)21-14-5-3-2-4-13(14)15-17-16-10-20-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOOGPFIIVUEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3=NN=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Ethoxycarbonyl)-1-benzothiophen-7-yl]boronic acid](/img/structure/B2811489.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N~6~-(1,3-benzodioxol-5-ylmethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2811495.png)

![3-[4-(3-Chlorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2811497.png)

![2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2811499.png)